Iproclozide
Iproclozide
Iproclozide is an aromatic ether.
Iproclozide is an irreversible and selective hydrazine class based monoamine oxidase inhibitor (MAOI). Although it was employed as an antidepressant for a time, the fact that the agent is capable of causing fulminant hepatitis and that its use has been documented as the cause for at least three reported fatalities has resulted ultimately in the agent being discontinued.
Iproclozide is an irreversible and selective hydrazine class based monoamine oxidase inhibitor (MAOI). Although it was employed as an antidepressant for a time, the fact that the agent is capable of causing fulminant hepatitis and that its use has been documented as the cause for at least three reported fatalities has resulted ultimately in the agent being discontinued.
Brand Name:
Vulcanchem
CAS No.:
3544-35-2
VCID:
VC0006260
InChI:
InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)
SMILES:
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl
Molecular Formula:
C11H15ClN2O2
Molecular Weight:
242.70 g/mol
Iproclozide
CAS No.: 3544-35-2
Cat. No.: VC0006260
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Iproclozide is an aromatic ether. Iproclozide is an irreversible and selective hydrazine class based monoamine oxidase inhibitor (MAOI). Although it was employed as an antidepressant for a time, the fact that the agent is capable of causing fulminant hepatitis and that its use has been documented as the cause for at least three reported fatalities has resulted ultimately in the agent being discontinued. |
|---|---|
| CAS No. | 3544-35-2 |
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide |
| Standard InChI | InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
| Standard InChI Key | GGECDTUJZOXAAR-UHFFFAOYSA-N |
| SMILES | CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
| Canonical SMILES | CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
| Melting Point | 93.5 °C |
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